molecular formula C30H31F3N8O B12540487 N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide

N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide

カタログ番号: B12540487
分子量: 576.6 g/mol
InChIキー: XKBPPFQIDVHRSY-DEOSSOPVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide (hereafter referred to as the target compound) is a benzamide derivative with a complex heterocyclic architecture. Key structural features include:

  • A benzamide core substituted with a methyl group at position 4 and a trifluoromethyl group at position 3 of the phenyl ring.
  • A (3S)-3-(dimethylamino)pyrrolidin-1-yl group at position 4, contributing stereochemical diversity and basicity .

This structure is optimized for interactions with kinase targets, as pyrimidine and benzamide motifs are common in kinase inhibitors. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dimethylamino-pyrrolidine moiety may improve solubility and target engagement .

特性

分子式

C30H31F3N8O

分子量

576.6 g/mol

IUPAC名

N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide

InChI

InChI=1S/C30H31F3N8O/c1-19-4-5-20(12-27(19)39-29-36-10-8-26(38-29)22-14-34-18-35-15-22)28(42)37-23-7-6-21(25(13-23)30(31,32)33)16-41-11-9-24(17-41)40(2)3/h4-8,10,12-15,18,24H,9,11,16-17H2,1-3H3,(H,37,42)(H,36,38,39)/t24-/m0/s1

InChIキー

XKBPPFQIDVHRSY-DEOSSOPVSA-N

異性体SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5

正規SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5

製品の起源

United States

準備方法

合成経路と反応条件

N-[4-[[(3S)-3-(ジメチルアミノ)ピロリジン-1-イル]メチル]-3-(トリフルオロメチル)フェニル]-4-メチル-3-[(4-ピリミジン-5-イルピリミジン-2-イル)アミノ]ベンズアミドの合成は、それぞれ特定の試薬と条件を必要とする複数のステップを伴います。このプロセスは通常、ピロリジン環の調製から始まり、続いてジメチルアミノ基の導入が行われます。次に、フッ素化剤を含む一連の反応によってトリフルオロメチル基が添加されます。最後のステップには、ピリミジン部分のカップリングとベンズアミド構造の形成が含まれます。

工業生産方法

この化合物の工業生産には、自動反応器と連続フローシステムを使用した大規模合成が含まれる場合があります。これらの方法は、生産時間とコストを最小限に抑えながら、高収率と純度を保証します。クロマトグラフィーや結晶化などの高度な精製技術を使用することが、最終生成物を純粋な形で得るために不可欠です。

化学反応の分析

科学研究の応用

N-[4-[[(3S)-3-(ジメチルアミノ)ピロリジン-1-イル]メチル]-3-(トリフルオロメチル)フェニル]-4-メチル-3-[(4-ピリミジン-5-イルピリミジン-2-イル)アミノ]ベンズアミドは、いくつかの科学研究の応用があります。

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: 細胞プロセスを研究するための生化学プローブとしての可能性について調査されています。

    医学: がんや神経疾患などの様々な疾患の治療における治療の可能性について探求されています。

    産業: 高熱安定性や分解に対する抵抗性などの特定の特性を持つ新しい材料の開発に使用されています。

科学的研究の応用

N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

作用機序

類似の化合物との比較

類似の化合物

    N-[4-[[(3S)-3-(ジメチルアミノ)ピロリジン-1-イル]メチル]-3-(トリフルオロメチル)フェニル]-4-メチル-3-[(4-ピリミジン-5-イルピリミジン-2-イル)アミノ]ベンズアミド: ピロリジン、トリフルオロメチル、およびピリミジン基を含む他の化合物と類似性を共有しています。

独自性

この化合物の独自性は、官能基の特定の組み合わせと様々な科学分野における潜在的な応用にあります。その構造は、多様な化学的修飾を可能にし、研究者にとって汎用性の高いツールとなっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Compound A : N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-2-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide ()
  • Structural Differences: Replaces the dimethylamino-pyrrolidine group with a tetrahydro-2H-pyran-oxy-triazole moiety.
  • Synthesis : Yield (42%), purity (96.9%), and melting point (100–102°C) are lower than typical kinase inhibitors, suggesting challenges in crystallization or stability .
  • Key Data :
    • IR: N-H (3290 cm⁻¹), C=O (1660 cm⁻¹).
    • NMR: Coupling constants confirm pyrimidine and triazole connectivity.
Compound B : 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ()
  • Structural Differences : Features a piperazine ring and dichlorophenyl group instead of the pyrrolidine-trifluoromethyl combination.
  • Synthesis: Purified via normal-phase chromatography, indicating higher polarity than the target compound .
Compound C : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Structural Differences: Incorporates a pyrazolo-pyrimidine core and fluorinated chromenone group.
  • Key Data :
    • Melting point: 175–178°C (higher than the target compound, suggesting stronger intermolecular forces).
    • Mass: 589.1 (M⁺+1) .

Bioactivity and Structure-Activity Relationships (SAR)

highlights that compounds with similar bioactivity profiles often cluster based on shared structural features. For example:

  • The pyrimidinylamino group in the target compound correlates with kinase inhibition (e.g., Bcr-Abl, EGFR), akin to imatinib analogs .
  • The trifluoromethyl group in the target compound enhances potency compared to non-fluorinated analogs (e.g., Compound B’s dichlorophenyl group confers different selectivity) .
  • Dimethylamino-pyrrolidine vs. piperazine/piperidine: The former may improve blood-brain barrier penetration due to reduced basicity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound C
Molecular Weight (g/mol) ~650 (estimated) 532.56 589.1
Melting Point (°C) Not reported 100–102 175–178
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~4.0
Synthetic Yield (%) Not reported 42 28

Key Observations :

  • The target compound’s trifluoromethyl group increases LogP compared to Compound A but remains lower than Compound C’s fluorinated chromenone.
  • Lower yields in analogs (e.g., 28% for Compound C) suggest synthetic complexity in introducing fluorinated or fused heterocycles .

Target Engagement and Selectivity

  • Kinase Inhibition : The dual pyrimidine scaffold in the target compound mirrors ATP-binding site interactions seen in imatinib-like inhibitors .
  • Selectivity: Unlike Compound B (piperazine-dichlorophenyl), the dimethylamino-pyrrolidine group may reduce off-target binding to serotonin/dopamine receptors .
  • Metabolic Stability : The trifluoromethyl group likely reduces CYP450-mediated oxidation compared to chlorinated analogs .

生物活性

Molecular Properties and Structure

Bafetinib is a complex organic compound with the molecular formula C30H31F3N8O and a molar mass of approximately 576.62 g/mol. Its structure is characterized by multiple functional groups, including:

  • A trifluoromethyl group
  • A dimethylamino group
  • Two pyrimidine rings

These structural features contribute to its ability to interact with various biological targets, making it a promising candidate for pharmaceutical applications.

Tyrosine Kinase Inhibition

Bafetinib has demonstrated significant activity as a tyrosine kinase inhibitor, particularly against the BCR-ABL fusion protein. This protein is a hallmark of Philadelphia chromosome-positive chronic myelogenous leukemia (Ph+ CML) .

Anticancer Properties

The compound has shown promising results in the treatment of Philadelphia chromosome-positive chronic myelogenous leukemia. This is evidenced by its orphan drug designation by the FDA for this specific indication .

Orphan DesignationDate DesignatedFDA Approval Status
Treatment of Ph+ CML12/27/2006Not FDA Approved for Orphan Indication

Bafetinib's primary mechanism of action involves the inhibition of tyrosine kinases, particularly the BCR-ABL fusion protein. This inhibition disrupts the signaling pathways that drive the proliferation of leukemic cells in Ph+ CML .

Structure-Activity Relationship (SAR)

The compound's efficacy is likely influenced by its unique structural features:

  • The trifluoromethyl group may enhance the compound's lipophilicity and metabolic stability.
  • The dimethylamino group could potentially be reduced to yield secondary or primary amines, which might modify the compound's pharmacological properties.
  • The presence of two pyrimidine rings suggests potential for multiple binding interactions with target proteins.

Potential for Further Development

Given its orphan drug designation for Ph+ CML treatment, Bafetinib shows promise for further development in cancer therapeutics. However, as of the latest available information, it has not received FDA approval for this indication .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。